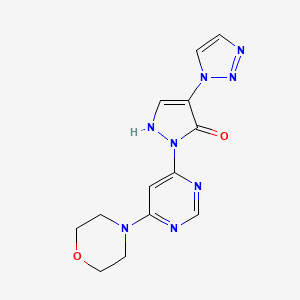
Molidustat
概要
説明
モリダスタットは、主に腎臓でのエリスロポエチン産生を誘導する経口型低酸素誘導因子プロリルヒドロキシラーゼ阻害剤です。 これは、慢性腎臓病に関連する貧血の治療のために、主に研究されています . モリダスタットは、内因性エリスロポエチンレベルを上昇させることで、ヘモグロビンと赤血球の産生を促進します .
製造方法
モリダスタットの製造方法は、一般的に製造会社独自の合成経路と反応条件を含みます。 モリダスタットは、そのコア構造の形成と、目的の薬理学的特性を実現するためのその後の官能基化を含む一連の化学反応を通じて合成されていることが知られています . 工業生産方法は、最終製品の高収率と純度を確保するために、これらの合成経路の最適化を含む可能性があります。
科学的研究の応用
Molidustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique mechanism of action as a hypoxia-inducible factor prolyl hydroxylase inhibitor. In biology, it is used to investigate the regulation of erythropoiesis and the body’s response to hypoxia. In medicine, this compound is being evaluated in clinical trials for the treatment of anemia associated with chronic kidney disease In industry, this compound’s production and formulation are of interest for developing effective and safe therapeutic agents .
作用機序
モリダスタットは、低酸素誘導因子プロリルヒドロキシラーゼを競合的に可逆的に阻害することで効果を発揮します。この阻害は、低酸素誘導因子の安定化をもたらし、これにより、エリスロポエチン遺伝子の転写が上昇します。 エリスロポエチンレベルの上昇は、ヘモグロビンと赤血球の産生を刺激し、これにより貧血が解消されます .
類似の化合物との比較
モリダスタットは、ロキサダスタットやダプロダスタットなどの他の低酸素誘導因子プロリルヒドロキシラーゼ阻害剤と比較されています。これらの化合物は、類似の作用機序を共有していますが、薬物動態プロファイル、投与量レジメン、臨床的有効性に違いがあります。 モリダスタットは、特定の分子構造と、他の類似の化合物と比較して副作用が少ない可能性において、ユニークです .
Safety and Hazards
Molidustat has been generally well tolerated in phase IIb clinical trials . In patients not receiving dialysis, this compound increases iron availability . In patients receiving hemodialysis, further investigation is required to understand fully the mechanisms underlying iron mobilization associated with this compound .
将来の方向性
Molidustat is currently being investigated in clinical phase III trials as this compound sodium for the treatment of anemia in patients with CKD . The MIYABI studies are designed to demonstrate the efficacy of this compound treatment compared with darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD . The results of these studies will provide further evidence for the efficacy and safety of this compound in the treatment of anemia associated with CKD .
生化学分析
Biochemical Properties
Molidustat interacts with the enzyme HIF prolyl-hydroxylase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, thus playing a crucial role in biochemical reactions related to oxygen transport in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of erythropoietin, which in turn stimulates the production of red blood cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an HIF prolyl-hydroxylase inhibitor . By inhibiting this enzyme, this compound prevents the degradation of HIF, leading to an increase in the levels of HIF . This results in an increase in the production of erythropoietin, which stimulates the production of red blood cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain the mean Hemoglobin (Hb) levels within the target range over time . It has also been observed to have a reasonable expectation of efficacy managing anemia in CKD cats .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause a dose-dependent increase of endogenous erythropoietin production and subsequent red blood cell production . This indicates that the effects of this compound can vary with different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of erythropoietin . By inhibiting HIF prolyl-hydroxylase, it increases the levels of HIF, which then stimulates the production of erythropoietin .
Transport and Distribution
Following rapid absorption, this compound-related radioactivity was predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%) .
準備方法
The preparation methods for molidustat involve synthetic routes and reaction conditions that are typically proprietary to the manufacturing companies. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
モリダスタットは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件には、目的の変換を促進する酸化剤、還元剤、触媒が含まれます。 これらの反応から形成される主な生成物は、通常、最終的な有効成分を得るためにさらに処理される中間体です .
科学研究の応用
モリダスタットは、化学、生物学、医学、および産業の分野で特に、いくつかの科学研究の応用を持っています。化学では、低酸素誘導因子プロリルヒドロキシラーゼ阻害剤としての独自の作用機序について研究されています。生物学では、エリスロポエシスの調節と、体内の低酸素に対する反応を調査するために使用されます。 医学では、モリダスタットは、慢性腎臓病に関連する貧血の治療のための臨床試験で評価されています 産業では、モリダスタットの生産と製剤は、効果的で安全な治療薬の開発に関心があります .
類似化合物との比較
Molidustat is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors, such as roxadustat and daprodustat. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and clinical efficacy. This compound is unique in its specific molecular structure and its potential for fewer side effects compared to other similar compounds .
特性
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMBOKOTALXLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151089 | |
| Record name | Molidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154028-82-6 | |
| Record name | Molidustat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molidustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molidustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIDUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)
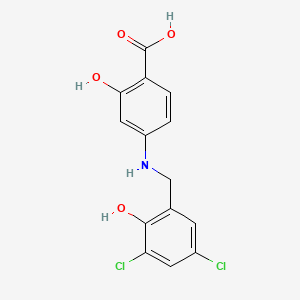
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

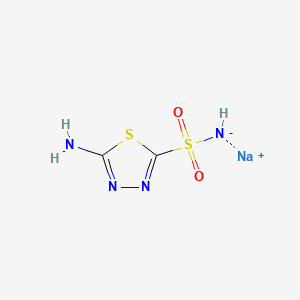

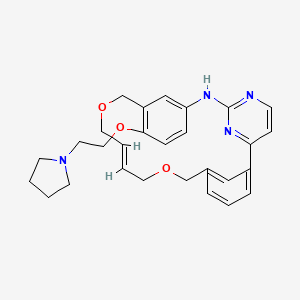
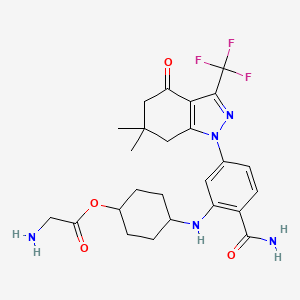
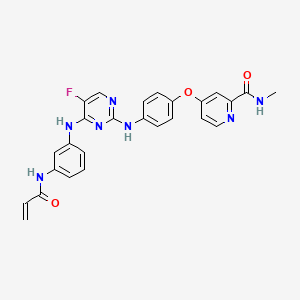
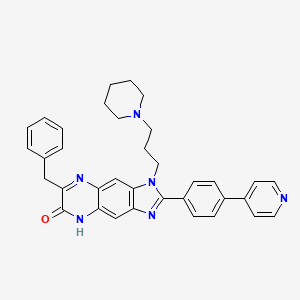
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)
